1,8-Naphthyridine-2,7-diamine

Vue d'ensemble

Description

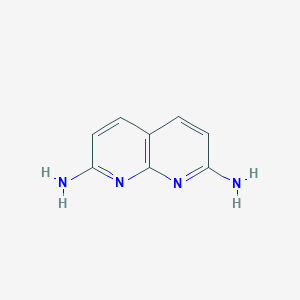

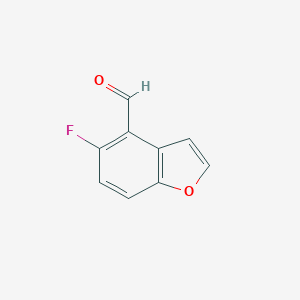

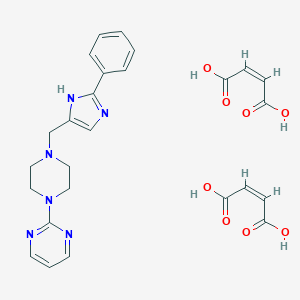

1,8-Naphthyridine-2,7-diamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound is characterized by a naphthyridine core, which consists of two fused pyridine rings, and two amino groups positioned at the 2 and 7 locations on the ring system. The presence of these amino groups enhances its reactivity and potential for forming stable complexes with various molecules.

Applications De Recherche Scientifique

1,8-Naphthyridine-2,7-diamine has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

The primary target of 1,8-Naphthyridine-2,7-diamine is the Watson-Crick base pairs in DNA . These base pairs are the building blocks of the DNA double helix and carry the genetic information in organisms. The compound is designed to read these base pairs for genomic sequencing .

Mode of Action

This compound interacts with its targets through hydrogen bonding . It forms stable triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs . This interaction allows the compound to function as a universal base pair reader in a tunneling gap, generating distinguishable signatures under electrical bias for each of DNA base pairs .

Biochemical Pathways

The compound’s interaction with DNA base pairs affects the biochemical pathway of genomic sequencing . By forming stable triplets with the base pairs, it can read the genetic information encoded in the DNA. This information can then be used for various applications, such as disease analysis, drug discovery, and environmental monitoring .

Result of Action

The result of the compound’s action is the generation of distinguishable signatures for each DNA base pair under electrical bias . These signatures can be used for accurate DNA sequencing, potentially revolutionizing many aspects of biological science .

Analyse Biochimique

Biochemical Properties

1,8-Naphthyridine-2,7-diamine plays a crucial role in biochemical reactions, particularly in the recognition and binding of DNA base pairs. It forms stable triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs through hydrogen bonding . This interaction is facilitated by the compound’s unique structure, which allows it to act as a universal reader of Watson-Crick base pairs. The compound’s ability to form stable complexes with DNA base pairs suggests its potential use in DNA sequencing technologies .

Cellular Effects

This compound has been shown to influence various cellular processes. Its interaction with DNA can affect cell signaling pathways, gene expression, and cellular metabolism. By forming stable complexes with DNA base pairs, this compound can potentially modulate the transcriptional activity of genes, leading to changes in protein synthesis and cellular function . Additionally, its role in DNA recognition suggests that it may have applications in the study of cellular responses to genetic mutations and DNA damage .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to DNA base pairs through hydrogen bonding. This binding interaction is facilitated by the compound’s planar structure, which allows it to insert itself between the base pairs of the DNA double helix . The formation of stable triplets with A:T and G:C base pairs enables this compound to act as a recognition molecule for DNA sequencing by electron tunneling . This mechanism highlights the compound’s potential as a tool for genomic analysis and molecular diagnostics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its stability under certain conditions, allowing for prolonged interactions with DNA . Its degradation over time may lead to a decrease in its effectiveness, necessitating careful consideration of experimental conditions and storage protocols .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively interact with DNA and modulate gene expression without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interaction with DNA base pairs suggests its involvement in pathways related to DNA replication and repair . Additionally, this compound may influence metabolic flux and metabolite levels by modulating gene expression and protein synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its effectiveness. The compound is likely transported into cells via specific transporters or binding proteins that facilitate its uptake . Once inside the cell, this compound may localize to the nucleus, where it interacts with DNA . Its distribution within tissues may also be influenced by factors such as blood flow, tissue permeability, and cellular uptake mechanisms .

Subcellular Localization

This compound is primarily localized within the nucleus, where it exerts its effects on DNA. The compound’s ability to form stable complexes with DNA base pairs suggests that it may be targeted to specific regions of the genome . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridine-2,7-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-chloro-7-amido-1,8-naphthyridine with 4-methoxybenzylamine, followed by deprotection to yield the desired diamine . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates in the presence of specific catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal-catalyzed reactions and green chemistry approaches to minimize environmental impact and enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1,8-Naphthyridine-2,7-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1,8-naphthyridine-2,7-diamine include other naphthyridine derivatives such as 1,5-naphthyridine and 1,6-naphthyridine. These compounds share the naphthyridine core but differ in the position of the nitrogen atoms and functional groups .

Uniqueness

This compound is unique due to its specific positioning of amino groups, which enhances its reactivity and ability to form stable complexes with DNA base pairs. This property distinguishes it from other naphthyridine derivatives and makes it particularly valuable in applications such as DNA sequencing and molecular recognition .

Propriétés

IUPAC Name |

1,8-naphthyridine-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDFJGDRFIGPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459726 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145325-89-9 | |

| Record name | 1,8-naphthyridine-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,8-Naphthyridine-2,7-diamine interact with DNA base pairs and what are the implications for DNA sequencing?

A1: this compound functions as a potential "universal reader" for DNA base pairs due to its ability to form stable hydrogen-bonded triplets with both adenine-thymine (A:T) and guanine-cytosine (G:C) base pairs. [] This interaction is crucial for potential applications in DNA sequencing by electron tunneling. Density Functional Theory (DFT) calculations suggest that when positioned within a tunneling gap, this molecule can generate distinct electrical signatures for each base pair under specific electrical biases. This differential recognition of base pairs could pave the way for innovative DNA sequencing technologies. []

Q2: What are the structural features and characteristics of metal string complexes incorporating this compound derivatives?

A2: Researchers have synthesized undecanickel complexes utilizing a tetranaphthyridyltriamine ligand derived from this compound. [] These complexes, namely ₄ and ₄, feature an unprecedented linear chain of eleven nickel atoms. The ligand, denoted as H₃tentra, wraps around the nickel chain in a helical manner, stabilizing the complex. Notably, these complexes exhibit mixed-valence states within the nickel chain, a property of interest for developing novel electronic materials. The extended metal atom chain (EMAC) in these complexes, reaching lengths of 27.7 Å and 32.4 Å respectively, represents the longest reported to date. []

Q3: How does the structure of this compound based ligands influence the properties of heterometallic complexes?

A3: Symmetrical this compound derived ligands have been used to synthesize heterometallic complexes incorporating ruthenium/cobalt and rhodium/cobalt. [] The specific ligand structure influences metal-metal distances within the complexes. For instance, the rhodium-cobalt complex exhibits a significantly shorter metal-metal distance compared to the ruthenium-cobalt counterparts. [] This structural difference can be attributed to the lower positive charge of the dirhodium unit compared to the diruthenium unit, leading to reduced electrostatic repulsion with the divalent cobalt. These findings highlight the importance of ligand design in fine-tuning the properties of multimetallic complexes for specific applications.

Q4: Are there any computational studies on this compound and its derivatives?

A4: Yes, Density Functional Theory (DFT) calculations have been instrumental in predicting the behavior of this compound as a DNA base pair reader. [] These calculations suggest that the molecule can differentiate between A:T and G:C base pairs based on the distinct electrical signatures generated under specific bias voltages. This computational evidence strengthens the potential of this compound and its derivatives for use in advanced DNA sequencing technologies. Further computational studies can provide deeper insights into the electronic properties and potential applications of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[methyl(nitro)sulfamoyl]nitramide](/img/structure/B168835.png)